molecular formula C25H23N3O2 B7562363 N-(benzhydrylideneamino)-4-(2-oxo-1,3-dihydroindol-5-yl)butanamide

N-(benzhydrylideneamino)-4-(2-oxo-1,3-dihydroindol-5-yl)butanamide

Número de catálogo B7562363
Peso molecular: 397.5 g/mol
Clave InChI: IYUWMTXYFYHDIA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(benzhydrylideneamino)-4-(2-oxo-1,3-dihydroindol-5-yl)butanamide, commonly known as JNJ-42756493, is a small molecule inhibitor of the MDM2-p53 protein-protein interaction. This compound has shown promising results in preclinical studies as a potential cancer therapeutic agent.

Mecanismo De Acción

MDM2 is an E3 ubiquitin ligase that plays a crucial role in regulating the activity of p53, a tumor suppressor protein. In normal cells, MDM2 binds to p53 and targets it for degradation by the proteasome. However, in cancer cells, the interaction between MDM2 and p53 is often increased, leading to the degradation of p53 and the loss of its tumor suppressor function. JNJ-42756493 inhibits the interaction between MDM2 and p53, leading to the stabilization and activation of p53. This, in turn, leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
JNJ-42756493 has been shown to have potent anti-tumor activity in preclinical models of cancer. It induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. In addition, JNJ-42756493 has been shown to have minimal toxicity in normal cells, indicating a favorable therapeutic index.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of JNJ-42756493 is its potent anti-tumor activity in preclinical models of cancer. This makes it a promising candidate for further development as a cancer therapeutic agent. However, one of the limitations of JNJ-42756493 is its low solubility, which can make it difficult to formulate for clinical use.

Direcciones Futuras

There are several future directions for the development of JNJ-42756493. One of the areas of interest is the identification of biomarkers that can predict response to JNJ-42756493. This can help to identify patients who are most likely to benefit from treatment with JNJ-42756493. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of JNJ-42756493. Finally, the development of more potent and soluble analogs of JNJ-42756493 is also an area of active research.

Métodos De Síntesis

The synthesis of JNJ-42756493 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the condensation of 2-oxo-1,3-dihydroindole-5-carboxylic acid with 4-aminobutan-1-amine to form an intermediate. This intermediate is then reacted with benzhydryl chloride to form the final product, JNJ-42756493.

Aplicaciones Científicas De Investigación

JNJ-42756493 has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. JNJ-42756493 works by inhibiting the interaction between MDM2 and p53, which leads to the stabilization and activation of p53. This, in turn, leads to cell cycle arrest and apoptosis in cancer cells.

Propiedades

IUPAC Name

N-(benzhydrylideneamino)-4-(2-oxo-1,3-dihydroindol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c29-23(13-7-8-18-14-15-22-21(16-18)17-24(30)26-22)27-28-25(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,14-16H,7-8,13,17H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUWMTXYFYHDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CCCC(=O)NN=C(C3=CC=CC=C3)C4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.